Terbuthylazine
Overview
Description
Synthesis Analysis
Although direct studies on the synthesis of Terbuthylazine were not identified, its chemical structure and synthesis are likely similar to other triazine herbicides, involving the reaction of chloro-triazines with alkylamines. Further research into specific synthesis methods is recommended for detailed insights.
Molecular Structure Analysis
This compound is characterized by its chloro-s-triazine skeleton, which is crucial for its herbicidal action. The molecule contains a triazine ring substituted with an ethyl group, a tert-butyl group, and a chlorine atom. This structure is responsible for its mode of action as a photosynthesis inhibitor, targeting the photosystem II in plant chloroplasts.
Chemical Reactions and Properties
This compound undergoes various degradation processes in the environment, including hydroxylation, dealkylation, and dechlorination. These processes lead to the formation of several metabolites, some of which have been detected in environmental samples and may pose risks to non-target organisms.
Physical Properties Analysis
The physical properties of this compound, such as solubility in water, volatility, and adsorption characteristics, influence its environmental behavior and efficacy as a herbicide. For instance, its moderate solubility in water and strong adsorption to soil particles affect its mobility in the environment and potential for groundwater contamination.
Chemical Properties Analysis
The chemical behavior of this compound, including its reactivity towards hydroxyl radicals and susceptibility to photodegradation, is crucial for understanding its persistence and fate in the environment. Studies have shown that this compound can undergo oxidative degradation in the presence of OH radicals, leading to a variety of degradation products with differing environmental mobilities and toxicities.
Scientific Research Applications
Oxidative Stress and DNA Damage in Rats : Terbuthylazine exposure can lead to oxidative stress and DNA damage in rats. A study found that this compound can disturb oxidative/antioxidant balance without inducing significant lipid peroxidation, but can lead to low-level DNA instability (Tariba Lovaković et al., 2017).
Atmospheric Transport and Public Health : The reaction of this compound with OH radicals in the atmosphere affects its potential for long-range transport and environmental and public health impact. Mass transport and shielding effects can extend the atmospheric lifetime of such pesticides, affecting their long-range transport and potential health effects (Socorro et al., 2017).
Sorption in Forest Soils : this compound's sorption in forest soils, especially when amended with biosolids and biochars, can be significant. For instance, biochar produced from high-temperature pyrolysis shows a significant enhancement in the soil's adsorption capacity for this compound, potentially reducing its leaching to groundwater (Wang et al., 2010).
Groundwater Contamination Modeling : Modeling studies have assessed this compound's behavior in the vadose zone and its movement towards groundwater, providing insights into its environmental fate and potential human health risks (Rodrigo-Ilarri et al., 2020).
DNA Integrity in Human and Mouse Cells : this compound can cause low-level DNA instability in both human and mouse cells. This indicates a potential toxicological risk at concentrations close to current reference values set by regulatory bodies (Želježić et al., 2018).
Impact on Fish and Aquatic Life : this compound does not significantly affect the growth rate of juvenile Danio rerio (zebrafish) at environmental concentrations. However, higher concentrations can cause pathological changes in the liver and alterations in biochemical markers (Plhalová et al., 2012).
Effects on Non-Target Aquatic Species : Sub-chronic exposure to this compound's degradation product, this compound-desethyl, can affect the red swamp crayfish, causing oxidative stress and histopathological changes (Stara et al., 2016).
Constructed Wetland Remediation : Typha latifolia L. in constructed wetlands can remediate this compound, with the plant density affecting the rate of reduction. This study highlights the capability of marsh plants in the phytoextraction of this compound from rhizospheres (Papadopoulos & Zalidis, 2019).
This compound as a Biomarker in Hair : this compound can be detected in hair, making it a potential biomarker for exposure assessment in humans, especially in occupational settings such as farming (Mercadante et al., 2012).
Bioaugmentation for Soil Remediation : Arthrobacter aurescens strain TC1 has been evaluated for bioaugmentation in this compound-contaminated soils, showing potential for rapid environment decontamination (Silva et al., 2015).
Mechanism of Action
Target of Action
Terbuthylazine is a herbicide that belongs to the chloro-s-triazine family . Its primary targets are the photosynthetic apparatus of plants, specifically the Photosystem II (PSII) complex . This complex plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone, leading to the production of ATP and NADPH .
Mode of Action
This compound acts primarily as a photosynthesis inhibitor . It binds to the D1 protein in the PSII complex, blocking electron transfer and disrupting the process of photosynthesis . This disruption leads to a cessation of ATP and NADPH production, which are essential for the synthesis of carbohydrates and other organic compounds in plants . As a result, the affected plants cannot grow or survive .
Biochemical Pathways
The inhibition of photosynthesis by this compound affects several downstream biochemical pathways. The most significant of these is the Calvin cycle, which relies on the ATP and NADPH produced during the light-dependent reactions of photosynthesis . Without these products, the Calvin cycle cannot proceed, leading to a halt in the production of glucose and other organic compounds essential for plant growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound in the environment are characterized by its moderate mobility and persistence . It is stable to hydrolysis and to aqueous photolysis, and degrades very slowly under aerobic aquatic conditions . These properties can affect its bioavailability in different environmental contexts .
Result of Action
The primary result of this compound’s action is the death of the targeted plants due to the disruption of photosynthesis . On a cellular level, this can lead to oxidative stress, DNA damage, and apoptosis . In a broader ecological context, the use of this compound can lead to changes in plant communities and potentially impact non-target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its degradation in natural water depends on the presence of sediments and biological activity . Temperature, moisture levels, microbial activity, pH, and aeration can all influence the speed of decomposition . Furthermore, this compound’s toxicity to aquatic life and its persistence under most aquatic conditions highlight the importance of considering environmental factors when assessing its impact .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISNSWEXTPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027608 | |
Record name | Terbutylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid with a rotten odor; [HSDB] | |
Record name | Terbuthylazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.122 g/cu cm at 20 °C | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C | |
Record name | Terbuthylazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots. | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White solid, Off-white. Powdery solid, waxy and globular | |
CAS RN |
5915-41-3 | |
Record name | Terbuthylazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5915-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terbuthylazine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005915413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Terbutylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terbuthylazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBUTHYLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M095B391J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175.5 °C | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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